Melt-Processing Plasticization: Torque Reduction in E/TFE, E/CTFE, and PVDF Compared to No Additive
Diprop-2-en-1-yl 4,4'-sulfonyldibenzoate acts as an effective melt plasticizer for high-temperature fluorocarbon polymers, significantly reducing mixing torque versus the neat polymer baseline, which enables lower extrusion temperature profiles and thinner wall coatings [1]. In a Brabender Sigma mixer, the addition of 5 parts crosslinker per 100 parts polymer consistently reduced torque across all tested fluoropolymer types, whereas polymers without additive required higher mechanical energy input [1].
| Evidence Dimension | Brabender mixing torque at processing temperature |
|---|---|
| Target Compound Data | E/TFE: 750 m-g; E/CTFE: 1700 m-g; PVDF: 900 m-g (all at 5 phr loading) |
| Comparator Or Baseline | E/TFE neat: 850 m-g; E/CTFE neat: 1750 m-g; PVDF neat: 1075 m-g; (no additive) |
| Quantified Difference | Torque reduction of 11.8% (E/TFE), 2.9% (E/CTFE), and 16.3% (PVDF) |
| Conditions | Brabender Sigma mixer, 63 g charge, shear rate 80 rpm; E/TFE and PVDF at 288°C, E/CTFE at 260°C. |
Why This Matters
Lower melt viscosity directly translates to improved extrudability and the ability to produce thinner, more uniform wire insulation coatings, reducing material cost and improving production throughput.
- [1] Aronoff, E. J. Wire coated with a fluorocarbon polymer cross-linked with esters of sulfonyl dibenzoic acid. U.S. Patent 3,995,091, November 30, 1976. View Source
